

Application Notes and Protocols for Beta-Lactamase Inhibition Assay with Durlobactam

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Compound of Interest

Compound Name: Durlobactam Sodium

Cat. No.: B607226

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Introduction

Durlobactam is a novel broad-spectrum beta-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.^{[1][2][3][4][5]} It restores the in vitro activity of sulbactam against infections caused by *Acinetobacter baumannii*-calcoaceticus complex (ABC).^{[2][6][7][8]} Co-packaged with sulbactam as XACDURO®, it has received FDA approval for treating hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of *Acinetobacter*.^{[6][9][10][11][12]}

Durlobactam exhibits potent inhibitory activity against Ambler class A, C, and D serine β -lactamases.^{[1][5][13][14]} Its mechanism of action involves the formation of a reversible covalent bond with the active site serine of the β -lactamase enzyme.^{[1][7]} This application note provides a detailed protocol for setting up a biochemical assay to determine the inhibitory activity of Durlobactam against a representative serine β -lactamase using the chromogenic substrate nitrocefin.

Principle of the Assay

The assay measures the ability of Durlobactam to inhibit the enzymatic activity of a β -lactamase. The activity of the β -lactamase is monitored by the hydrolysis of the chromogenic cephalosporin substrate, nitrocefin.^{[15][16][17]} Hydrolysis of the β -lactam ring in nitrocefin results in a color change from yellow (λ_{max} ~390 nm) to red (λ_{max} ~486 nm), which can be

quantified spectrophotometrically.^{[17][18]} In the presence of an inhibitor like Durlobactam, the rate of nitrocefins hydrolysis will decrease in a concentration-dependent manner. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Inhibitory Kinetic Parameters of Durlobactam Against Representative β -Lactamases

β -Lactamase (Ambler Class)	k_2/K ($M^{-1}s^{-1}$)	k_{off} (s^{-1})
TEM-1 (Class A)	$1.4 \pm 0.6 \times 10^7$	$1.4 \pm 0.2 \times 10^{-3}$
KPC-2 (Class A)	$9.3 \pm 0.6 \times 10^5$	$1.0 \pm 0.1 \times 10^{-3}$
ADC-7 (Class C)	$1.1 \pm 0.1 \times 10^7$	$1.1 \pm 0.1 \times 10^{-4}$
OXA-23 (Class D)	$2.3 \pm 0.2 \times 10^5$	$1.7 \pm 0.1 \times 10^{-5}$
OXA-24/40 (Class D)	$4.0 \pm 0.3 \times 10^5$	$2.5 \pm 0.2 \times 10^{-5}$
OXA-58 (Class D)	$1.5 \pm 0.1 \times 10^5$	$1.3 \pm 0.1 \times 10^{-5}$

Source:^{[2][3]}

The k_2/K value represents the acylation rate, indicating how quickly Durlobactam binds to the β -lactamase. The k_{off} value indicates the rate at which Durlobactam dissociates from the enzyme.^{[2][3]}

Experimental Protocols

Materials and Reagents

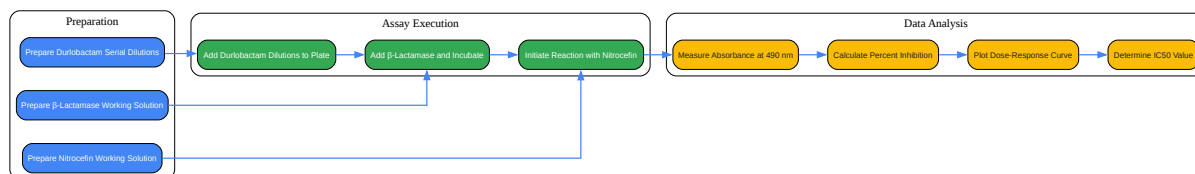
- Durlobactam
- A purified serine β -lactamase (e.g., TEM-1, KPC-2, or a relevant OXA-type carbapenemase)

- Nitrocefin[16][18]
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 490 nm
- Serological pipettes and multichannel pipettes
- Sterile, nuclease-free water

Reagent Preparation

- **Durlobactam Stock Solution (10 mM):** Dissolve the appropriate amount of Durlobactam powder in DMSO to make a 10 mM stock solution. Store at -20°C in aliquots.
- **β -Lactamase Working Solution:** Dilute the purified β -lactamase enzyme in PBS to a final concentration that gives a linear rate of nitrocefin hydrolysis for at least 10-15 minutes. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
- **Nitrocefin Stock Solution (10 mg/mL):** Dissolve 10 mg of nitrocefin in 1 mL of DMSO.[18] Store protected from light at -20°C.
- **Nitrocefin Working Solution (100 μ M):** Dilute the nitrocefin stock solution in PBS to a final concentration of 100 μ M. Prepare this solution fresh before each experiment.

Experimental Workflow for IC50 Determination



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Figure 1. Experimental workflow for determining the IC₅₀ of Durlobactam.

Assay Procedure

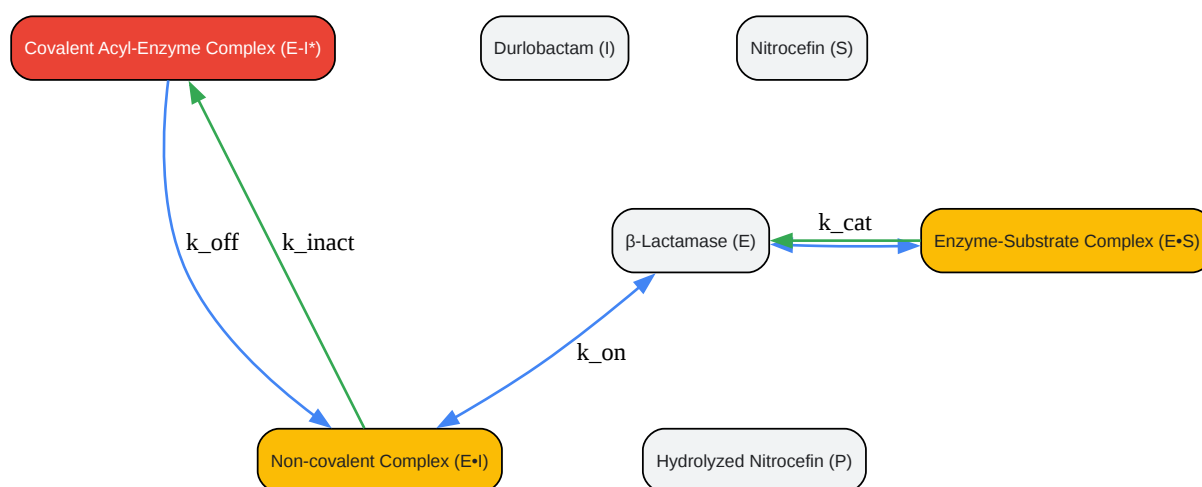
- Prepare Durlobactam Serial Dilutions:
 - Perform a serial dilution of the 10 mM Durlobactam stock solution in PBS to obtain a range of concentrations (e.g., from 100 μM to 0.01 nM).
 - Include a no-inhibitor control (PBS with the same percentage of DMSO as the inhibitor dilutions).
- Assay Plate Setup:
 - In a 96-well microplate, add 50 μL of each Durlobactam dilution to triplicate wells.
 - Add 50 μL of PBS to the "no enzyme" control wells.
- Enzyme Incubation:
 - Add 25 μL of the β-lactamase working solution to all wells except the "no enzyme" controls.

- Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate and Monitor the Reaction:
 - Add 25 μL of the 100 μM nitrocefin working solution to all wells to initiate the reaction. The final volume in each well will be 100 μL .
 - Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every minute for 15-30 minutes.

Data Analysis

- Calculate the Rate of Reaction:
 - For each well, determine the rate of nitrocefin hydrolysis (V) by calculating the slope of the linear portion of the absorbance versus time plot ($\Delta\text{Abs}/\text{min}$).
- Calculate Percent Inhibition:
 - Average the rates for the triplicate wells.
 - Calculate the percent inhibition for each Durlobactam concentration using the following formula: $\% \text{ Inhibition} = [1 - (V_{\text{inhibitor}} / V_{\text{no_inhibitor}})] \times 100$ Where:
 - $V_{\text{inhibitor}}$ is the rate of reaction in the presence of Durlobactam.
 - $V_{\text{no_inhibitor}}$ is the rate of reaction in the absence of Durlobactam (no-inhibitor control).
- Determine the IC₅₀ Value:
 - Plot the percent inhibition as a function of the logarithm of the Durlobactam concentration.
 - Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Mechanism of Beta-Lactamase Inhibition by Durlobactam



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